Cas no 14984-26-0 (2-Vinyl-1H-benzimidazole)

2-Vinyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Vinyl-1H-benzo[d]imidazole
- 1H-Benzimidazole,2-ethenyl-
- 2-ethenyl-1H-benzimidazole
- 2-Vinyl-1H-benzimidazole
- 1H-benzimidazole,2-ethenyl
- 2-vinyl-1H-benzoimidazole
- 2-Vinylbenzimidazol
- 2-vinylbenzimidazole
- 1H-Benzimidazole,2-ethenyl-(9CI)
- 1H-benzimidazole, 2-ethenyl-
- 2-ethenyl-1H-1,3-benzodiazole
- PubChem8069
- 4631AD
- FCH859291
- 14984-26-0
- DTXSID80297138
- AKOS006290354
- D83508
- SY084780
- SCHEMBL13341559
- CS-0186686
- AS-59313
- SCHEMBL1568280
- MFCD08361671
- FT-0659769
- ALBB-016094
- XH0239
-
- MDL: MFCD08361671
- Inchi: 1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11)
- InChI Key: YRPYTFXEHXXYQW-UHFFFAOYSA-N
- SMILES: N1([H])C(C([H])=C([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.6
Experimental Properties
- Density: 1.191
- Boiling Point: 322.7°Cat760mmHg
- Flash Point: 166.2°C
- Refractive Index: 1.714
- PSA: 28.68000
- LogP: 2.20590
2-Vinyl-1H-benzimidazole Security Information
- HazardClass:IRRITANT
2-Vinyl-1H-benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Vinyl-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM274084-5g |
2-Vinyl-1H-benzo[d]imidazole |
14984-26-0 | 95% | 5g |
$*** | 2023-03-31 | |
TRC | B563903-50mg |
2-vinyl-1H-benzimidazole |
14984-26-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB293929- |
2-Vinyl-1H-benzimidazole, 95%; . |
14984-26-0 | 95% | €219.30 | 2023-01-24 | ||
Chemenu | CM274084-5g |
2-Vinyl-1H-benzo[d]imidazole |
14984-26-0 | 95% | 5g |
$711 | 2021-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY903-1g |
2-Vinyl-1H-benzimidazole |
14984-26-0 | 95% +(stabilized with TBC) | 1g |
2436CNY | 2021-05-07 | |
1PlusChem | 1P001MIU-1g |
1H-Benzimidazole, 2-ethenyl- |
14984-26-0 | 95% | 1g |
$222.00 | 2025-02-19 | |
eNovation Chemicals LLC | D745819-250mg |
1H-Benzimidazole, 2-ethenyl- |
14984-26-0 | 95% | 250mg |
$205 | 2023-09-02 | |
Ambeed | A555795-100mg |
2-Vinyl-1H-benzo[d]imidazole |
14984-26-0 | 95% (stabilized with TBC) | 100mg |
$74.0 | 2024-08-03 | |
abcr | AB293929-1g |
2-Vinyl-1H-benzimidazole, 95%; . |
14984-26-0 | 95% | 1g |
€385.20 | 2024-06-09 | |
1PlusChem | 1P001MIU-5g |
1H-Benzimidazole, 2-ethenyl- |
14984-26-0 | 95% | 5g |
$881.00 | 2025-02-19 |
2-Vinyl-1H-benzimidazole Related Literature
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Pramod P. Kattimani,Ravindra R. Kamble,Gangadhar Y. Meti RSC Adv. 2015 5 29447
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2. Dynamic structural transformations of coordination supramolecular systems upon exogenous stimulationCheng-Peng Li,Jing Chen,Chun-Sen Liu,Miao Du Chem. Commun. 2015 51 2768
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Xue Li,Xin Chen,Hui Wang,Chunxia Chen,Peng Sun,Baichuan Mo,Jinsong Peng Org. Biomol. Chem. 2019 17 4014
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4. Synthesis, spectra, and crystal structure of 6,7,14,15-tetrahydrobis-benzimidazo[1,2-a;1′,2′-e][1,5]diazocineJosé Elguero,Alan R. Katritzky,Bahlul S. El-Osta,Richard L. Harlow,Stanley H. Simonsen J. Chem. Soc. Perkin Trans. 1 1976 312
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Eddy I. Jiménez Org. Biomol. Chem. 2023 21 3477
Additional information on 2-Vinyl-1H-benzimidazole
Introduction to CAS No. 14984-26-0: 2-Vinyl-1H-Benzimidazole
2-Vinyl-1H-benzimidazole, also known by its CAS registry number 14984-26-0, is a heterocyclic organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzimidazoles, which are widely studied for their versatile properties and applications in drug discovery, material synthesis, and electronic devices. The presence of the vinyl group (-CH₂CH₂-) attached to the benzimidazole ring introduces additional functionality, making it a valuable molecule for both academic research and industrial applications.
The structure of 2-vinyl-1H-benzimidazole consists of a benzene ring fused with an imidazole ring, with a vinyl group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule. Recent studies have highlighted its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). For instance, researchers have demonstrated that the compound can act as a versatile ligand in the synthesis of MOFs, which are promising candidates for gas storage, catalysis, and sensing applications.
In terms of synthesis, 2-vinyl-1H-benzimidazole can be prepared through various methods, including condensation reactions involving o-amino phenol derivatives and aldehydes or ketones. One notable approach involves the reaction of o-amino phenol with acrolein in the presence of an acid catalyst. This method not only ensures high yields but also allows for fine-tuning of the product's properties by varying reaction conditions. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis routes, reducing the environmental impact associated with traditional methods.
The physical and chemical properties of 2-vinyl-1H-benzimidazole make it suitable for a wide range of applications. Its thermal stability and ability to form stable complexes with metal ions have made it a valuable component in catalytic systems. For example, studies have shown that metal complexes derived from this compound exhibit excellent catalytic activity in organic transformations, such as alkene epoxidation and C-H activation reactions.
Beyond its role in catalysis, 2-vinyl-1H-benzimidazole has also found applications in drug design. The benzimidazole core is known for its ability to interact with biological targets, such as protein kinases and nucleic acids. The introduction of the vinyl group further enhances its pharmacokinetic properties, making it a promising lead compound for developing new therapeutic agents. Recent research has focused on modifying the vinyl group to improve bioavailability and selectivity towards specific targets.
In the field of electronics, 2-vinyl-1H-benzimidazole has been explored as a component in organic semiconductors and light-emitting diodes (OLEDs). Its conjugated system allows for efficient charge transport and emission properties, which are critical for high-performance electronic devices. Scientists have reported that incorporating this compound into OLED architectures can significantly enhance device efficiency and stability.
The versatility of CAS No. 14984-26-0 is further underscored by its use in polymer chemistry. The vinyl group enables polymerization reactions, leading to the formation of polybenzimidazoles with unique mechanical and thermal properties. These polymers have potential applications in high-temperature resistant coatings, aerospace materials, and advanced composites.
In summary, 2-vinyl-1H-benzimidazole, identified by CAS No. 14984-26-0, is a multifaceted compound with extensive applications across diverse scientific domains. Its structural features, coupled with recent advancements in synthetic methodologies and functionalization strategies, continue to expand its utility in both academic research and industrial settings. As ongoing studies unravel new aspects of its properties and potential uses, this compound remains at the forefront of chemical innovation.
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